

Thiobromadol (C-8813): A Technical Overview of a Potent Opioid Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobromadol, also known as C-8813, is a potent, structurally novel μ -opioid receptor (MOR) and δ -opioid receptor (DOR) agonist.[1][2] Its distinct chemical structure sets it apart from established opioid families.[2] This technical guide provides a comprehensive overview of the molecular characteristics, pharmacological properties, and experimental evaluation of **Thiobromadol**, with a focus on its receptor binding affinity and in vivo analgesic effects.

Molecular Profile

Thiobromadol is chemically identified as trans-4-(p-Bromophenyl)-4-(dimethylamino)-1-(2-(thiophen-2-yl)ethyl)cyclohexanol.[1][2] Its fundamental molecular details are summarized in the table below.

Property	Value	Source
Molecular Formula	C20H26BrNOS	[2][3]
Molecular Weight	408.40 g·mol−1	[2]
CAS Number	616898-54-5	[2][3]

Pharmacological Activity: A Dual Agonist

Thiobromadol exhibits high-affinity binding to both μ - and δ -opioid receptors, with virtually no affinity for the κ -opioid receptor.[1] This dual agonism is a key feature of its pharmacological profile and is detailed in the receptor binding and functional assay data below.

Receptor Binding Affinity

The binding affinity of **Thiobromadol** to opioid receptors was determined through radioligand binding assays.[1] The equilibrium dissociation constants (Ki) are presented in the following table.

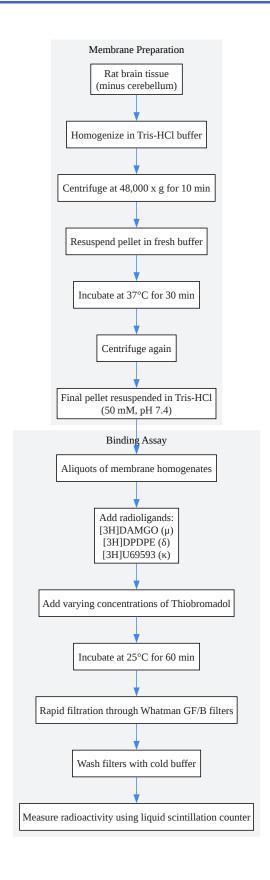
Receptor	Ki (nM)		
μ-opioid receptor	1.37		
δ-opioid receptor	3.24		
κ-opioid receptor	>1000		
Data sourced from Liu et al., 2003.[1]			

In Vivo Analgesic Potency

The antinociceptive properties of **Thiobromadol** have been evaluated in mice using the hot plate and acetic acid writhing tests.[1] The median effective dose (ED50) values demonstrate its potent analysesic effects compared to morphine and fentanyl.

Assay	ED50 (μg/kg)	Potency vs. Morphine	Potency vs. Fentanyl
Mouse Hot Plate Test	11.5	591 times more potent	3.4 times more potent
Mouse Acetic Acid Writhing Test	16.9	55 times more potent	2.3 times more active
Data sourced from Liu et al., 2003.[1]			

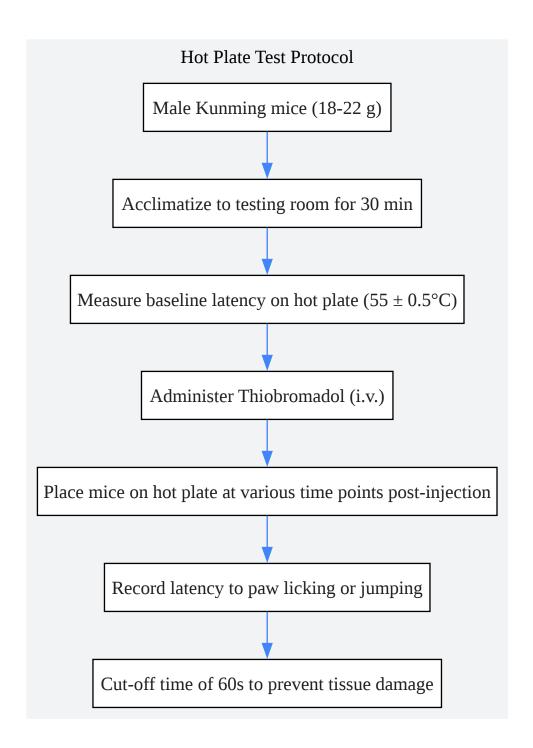
Experimental Protocols



The following are the detailed methodologies for the key experiments cited in the pharmacological evaluation of **Thiobromadol**.

Opioid Receptor Binding Assay

The affinity of **Thiobromadol** for μ -, δ -, and κ -opioid receptors was assessed using competitive binding assays with selective radioligands. The experimental workflow is illustrated below.

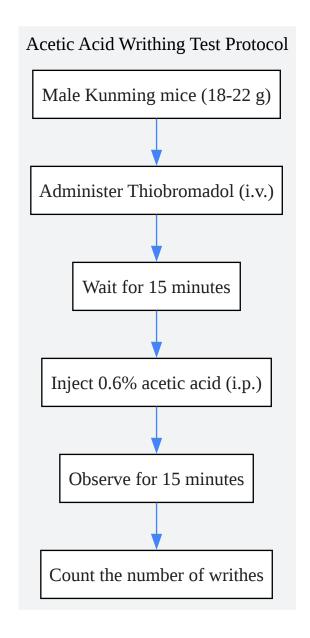

Click to download full resolution via product page

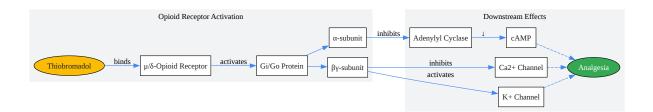
Caption: Workflow for Opioid Receptor Binding Assay.

Mouse Hot Plate Test

The hot plate test is a widely used method to assess the analgesic efficacy of drugs against thermal pain. The experimental procedure is outlined below.

Click to download full resolution via product page




Caption: Experimental Workflow for the Mouse Hot Plate Test.

Mouse Acetic Acid Writhing Test

The writhing test is a chemical-induced pain model used to evaluate the peripheral analgesic activity of compounds.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Opioid activity of C8813, a novel and potent opioid analgesic PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-8813 Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Thiobromadol (C-8813): A Technical Overview of a Potent Opioid Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142716#thiobromadol-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com